molecular formula C13H11NO4S B2822490 Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate CAS No. 31823-75-3

Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate

Cat. No.: B2822490
CAS No.: 31823-75-3
M. Wt: 277.29
InChI Key: UKNFDMLITZSAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiophene ring and phenoxycarbonyl group. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is unique due to its phenoxycarbonyl group, which imparts distinct chemical and biological properties. This group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

methyl 3-(phenoxycarbonylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-17-12(15)11-10(7-8-19-11)14-13(16)18-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNFDMLITZSAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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